REACTION_CXSMILES
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[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].C(Cl)(Cl)(Cl)Cl.[Br-:12].[CH2:13](O)[CH3:14]>>[CH2:5]([O:4][CH:1]([O:3][CH2:13][CH3:14])[CH2:2][Br:12])[CH3:6]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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[Br-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
are added
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Type
|
WASH
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Details
|
The organic phase is washed twice with 50 ml of water
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Type
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DISTILLATION
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Details
|
it is distilled in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |